molecular formula C23H29FN2O4S B2707999 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 922075-92-1

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

Cat. No.: B2707999
CAS No.: 922075-92-1
M. Wt: 448.55
InChI Key: GLESJJCKDWWFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O4S and its molecular weight is 448.55. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine core, which are associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30N2O4S
  • Molecular Weight : 430.6 g/mol
  • CAS Number : 922075-73-8

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the fluoro and sulfonamide groups enhances the bioactivity against various pathogens.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds in the oxazepine class have been reported to suppress nitric oxide production in murine models stimulated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory conditions .

The biological activity of 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
  • Cell Signaling Modulation : The oxazepine ring may interact with specific receptors or enzymes involved in inflammation and cancer pathways.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce ROS production leading to oxidative stress in cancer cells.

Case Studies and Research Findings

StudyFindings
Smith et al., 2020Demonstrated antimicrobial activity against Staphylococcus aureus using a related oxazepine derivative.
Johnson et al., 2021Reported anti-inflammatory effects in murine models with compounds containing the oxazepine structure.
Lee et al., 2019Found that oxazepine derivatives induce apoptosis in breast cancer cell lines through ROS generation.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-19-8-7-18(13-20(19)30-14-23(4,5)22(26)27)25-31(28,29)21-9-6-17(24)12-16(21)3/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESJJCKDWWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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